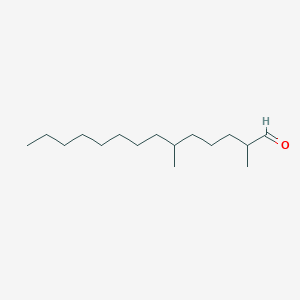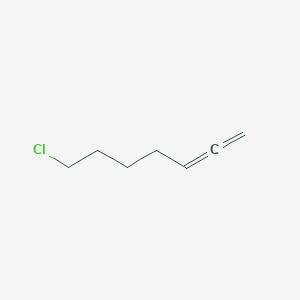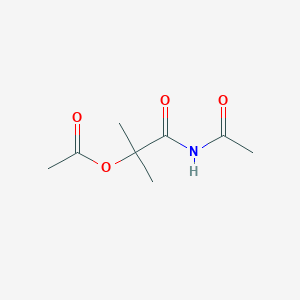![molecular formula C12H16N2O5S B14503800 3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine CAS No. 64003-40-3](/img/structure/B14503800.png)
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine is a compound with significant interest in various scientific fields It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine typically involves the reaction of D-tyrosine with a sulfanyl-containing reagent. One common method is the reaction of D-tyrosine with 2-amino-2-carboxyethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form. The production process is designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. Its sulfanyl group allows it to form disulfide bonds, which can affect protein structure and function. The compound’s unique structure enables it to participate in various biochemical reactions, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(2-succinyl)-L-cysteine: Another compound with a sulfanyl group, used in protein modification studies.
2-amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid: A related compound with similar chemical properties.
Uniqueness
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine is unique due to its combination of an amino acid backbone with a sulfanyl group. This structure allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
64003-40-3 |
|---|---|
Molekularformel |
C12H16N2O5S |
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c13-7(11(16)17)3-6-1-2-9(15)10(4-6)20-5-8(14)12(18)19/h1-2,4,7-8,15H,3,5,13-14H2,(H,16,17)(H,18,19)/t7-,8?/m1/s1 |
InChI-Schlüssel |
MSZKRQSMJTZFGG-GVHYBUMESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)SCC(C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)SCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)








![[1,4-Phenylenebis(methylene)]dicarbamodithioic acid](/img/structure/B14503783.png)
![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
